

An In-depth Technical Guide to 4,6-Dimethoxyindoline-2,3-dione

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Compound of Interest

Compound Name: **4,6-Dimethoxyindoline-2,3-dione**

Cat. No.: **B1354261**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **4,6-Dimethoxyindoline-2,3-dione**, also known as 4,6-Dimethoxyisatin. The information is curated for professionals in research and drug development, with a focus on data clarity, experimental context, and logical workflows.

Core Physical and Chemical Properties

4,6-Dimethoxyindoline-2,3-dione is a substituted isatin, a class of compounds known for a wide range of biological activities. The presence of two methoxy groups on the indole framework influences its chemical reactivity and potential biological interactions.

Data Summary

The quantitative physical and chemical data for **4,6-Dimethoxyindoline-2,3-dione** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	21544-81-0	[1] [2]
Molecular Formula	C ₁₀ H ₉ NO ₄	[1] [2]
Molecular Weight	207.18 g/mol	[1] [2]
Melting Point	300-304°C	[1] [2]
Density	1.331 g/cm ³	[1] [2]
Appearance	Light yellow to green-yellow solid	[1] [2]
pKa (Predicted)	8.65 ± 0.20	[1] [2]
Storage Temperature	Room Temperature, under inert atmosphere	[1] [2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for the synthesis and biological evaluation of indole derivatives, adapted from established methods.

General Synthesis of N-Substituted Isatins

Isatin and its derivatives can be functionalized at the nitrogen atom. A general procedure for N-alkylation using a base and an alkylating agent in a suitable solvent is described below, based on common organic synthesis techniques.[\[3\]](#)[\[4\]](#)

Objective: To introduce an alkyl or benzyl group onto the nitrogen of the indoline-2,3-dione core.

Materials:

- Appropriate isatin derivative (e.g., **4,6-Dimethoxyindoline-2,3-dione**) (10 mmol)
- Potassium carbonate (K₂CO₃) (20 mmol)

- Alkylating agent (e.g., Benzyl bromide) (10 mmol)
- Dimethylformamide (DMF) (10 mL)
- Ice-cold water
- Stirring apparatus and standard glassware

Procedure:

- A suspension of the isatin derivative (10 mmol) and potassium carbonate (20 mmol) is prepared in dimethylformamide (10 mL).
- The alkylating agent (10 mmol) is added to the stirred suspension.
- The reaction mixture is stirred at room temperature for approximately 18 hours.^[4]
- Reaction progress can be monitored using Thin-Layer Chromatography (TLC).
- Upon completion, the reaction mixture is poured onto ice-cold water, causing the product to precipitate.^[4]
- The solid product is collected by filtration and dried to yield the N-substituted isatin.^[4]

Antimicrobial/Anticancer Activity Screening (General Workflow)

Derivatives of 4,6-dimethoxy-1H-indole have demonstrated potential as anticancer and antibacterial agents.^{[5][6]} A typical workflow for evaluating the cytotoxic properties of a compound like **4,6-Dimethoxyindoline-2,3-dione** against a cancer cell line (e.g., MCF-7) is outlined below.

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of the compound against a specific cell line.

Materials:

- Synthesized compound (e.g., **4,6-Dimethoxyindoline-2,3-dione**)

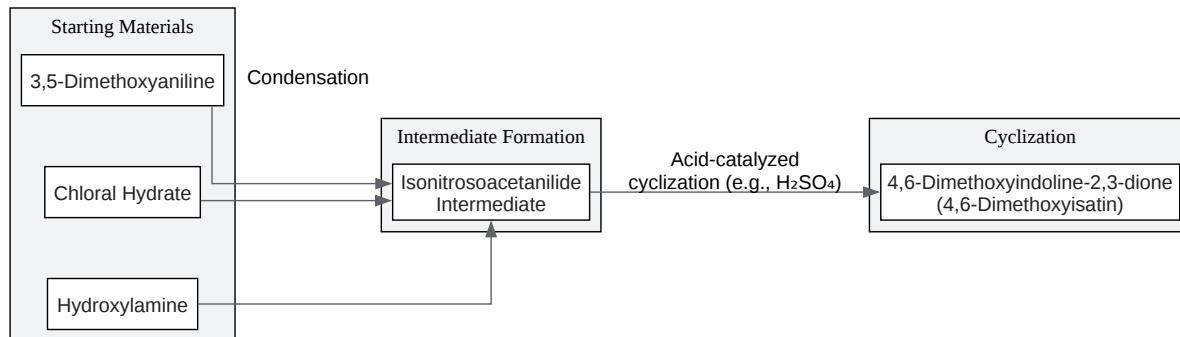
- Cancer cell line (e.g., MCF-7 breast cancer cells)
- Normal cell line (for cytotoxicity comparison)
- Appropriate cell culture medium and supplements
- Microplate reader and assay reagents (e.g., MTT, PrestoBlue)

Procedure:

- Cell Culture: Culture the selected cancer and normal cells under standard conditions (e.g., 37°C, 5% CO₂).
- Compound Preparation: Dissolve the test compound in a suitable solvent (like DMSO) to create a stock solution and prepare serial dilutions.
- Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of the compound dilutions. Include untreated cells as a negative control and a known anticancer drug as a positive control.
- Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
- Viability Assay: Perform a cell viability assay (e.g., MTT) to measure the metabolic activity of the cells, which correlates with the number of viable cells.
- Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control.
- IC₅₀ Determination: Plot the cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%.

Visualizations: Pathways and Workflows

Diagrams are provided to visually represent key chemical and logical processes related to **4,6-Dimethoxyindoline-2,3-dione**.



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Caption: Conceptual Sandmeyer synthesis pathway for 4,6-Dimethoxyisatin.

Synthesis & Purification
of 4,6-Dimethoxyindoline-2,3-dione

Structural Characterization
(NMR, MS, FTIR)

In Vitro Biological Screening

Example Assay

Cytotoxicity Assay (e.g., MTT)
on Cancer Cell Line (MCF-7)

Determine IC₅₀ Value

If potent & selective

Lead Compound Identification

Further Optimization
(Structure-Activity Relationship)

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Caption: Experimental workflow for the evaluation of a novel compound.

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